molecular formula C9H6BrFN2 B13190113 8-Bromo-5-fluoroquinolin-3-amine

8-Bromo-5-fluoroquinolin-3-amine

Cat. No.: B13190113
M. Wt: 241.06 g/mol
InChI Key: JLNPOXZJMWOPQA-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoroquinolin-3-amine: is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of bromine and fluorine atoms at the 8th and 5th positions, respectively, and an amine group at the 3rd position. The unique substitution pattern on the quinoline ring imparts distinct chemical and biological properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoroquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of quinoline derivatives. For instance, a reaction sequence might start with 2-bromo-5-fluoroaniline, which undergoes cyclization and subsequent functional group transformations to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as controlled temperature and pressure, are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-fluoroquinolin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of biaryl compounds, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Chemistry: 8-Bromo-5-fluoroquinolin-3-amine is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. The presence of halogens and an amine group enhances its interaction with biological targets, making it a candidate for drug development .

Industry: The compound finds applications in the development of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules used in these industries .

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoroquinolin-3-amine in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the stabilization of DNA strand breaks, ultimately blocking bacterial cell division and leading to cell death.

Comparison with Similar Compounds

Comparison: 8-Bromo-5-fluoroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a unique combination of properties that can be exploited in various applications. For example, the presence of both bromine and fluorine atoms can enhance its binding affinity to biological targets, making it more effective in certain medicinal applications .

Properties

IUPAC Name

8-bromo-5-fluoroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNPOXZJMWOPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(C=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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